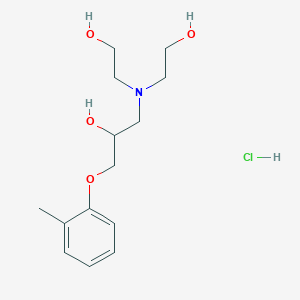

2,2'-((2-Hydroxy-3-(o-tolyloxy)propyl)azanediyl)diethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-((2-Hydroxy-3-(o-tolyloxy)propyl)azanediyl)diethanol hydrochloride, also known as HEPES, is a widely used buffering agent in biological and biochemical research. It is a zwitterionic organic compound that is highly soluble in water and has a pKa of 7.5. HEPES is commonly used in cell culture, protein purification, and enzymology experiments due to its ability to maintain a stable pH over a wide temperature range.

Scientific Research Applications

Organic Synthesis and Polymerization Catalysts

Research involving diol-type ligands and their derivatives, similar to the structure of 2,2'-((2-Hydroxy-3-(o-tolyloxy)propyl)azanediyl)diethanol hydrochloride, highlights their importance in the synthesis of high-spin molecules and single-molecule magnets. The structural diversity of complexes formed by diol-type ligands stems from their ability to adopt various bridging coordination modes. This versatility makes them central players in synthesizing homometallic and heterometallic clusters with significant applications in magnetism and materials science (Tasiopoulos & Perlepes, 2008).

Advanced Polymer Materials

Hydroxyl-end-functionalized polystyrenes, synthesized through reactions involving diol compounds, demonstrate the impact of hydrophilic end groups on the self-assembly of breath figure arrays, leading to honeycomb-patterned porous films. These materials, characterized by their unique porous structures, have potential applications in filtration, catalysis, and as templates for nanomaterial synthesis. The end groups significantly influence the morphology of the films, showcasing the role of such compounds in material science and engineering (Zhu et al., 2014).

properties

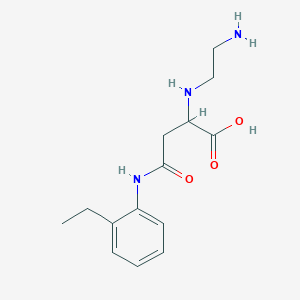

IUPAC Name |

1-[bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4.ClH/c1-12-4-2-3-5-14(12)19-11-13(18)10-15(6-8-16)7-9-17;/h2-5,13,16-18H,6-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJJRLAOZAFGOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN(CCO)CCO)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-OL hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2550683.png)

![N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2550688.png)

![methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2550696.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2550702.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2550703.png)

![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2550705.png)